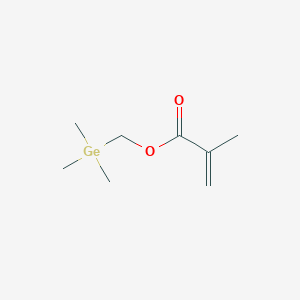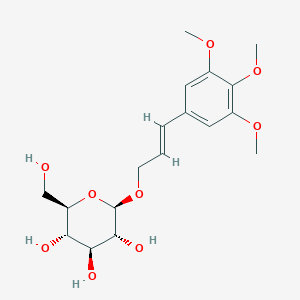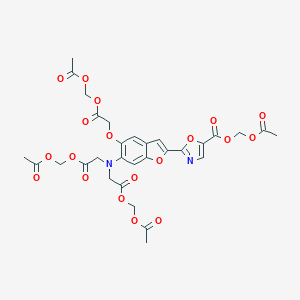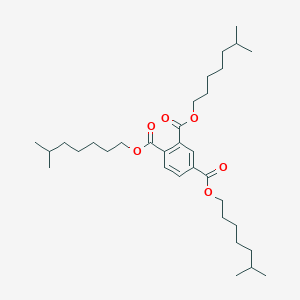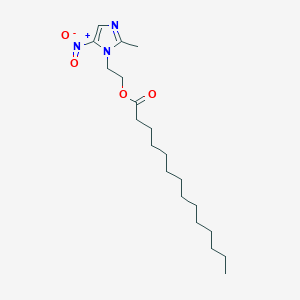
Metronidazole myristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metronidazole myristate is a derivative of metronidazole, a synthetic antibiotic and antiprotozoal medication. It is commonly used in the treatment of bacterial and parasitic infections. The myristate form of metronidazole is a lipophilic ester that is more soluble in lipid-based systems, making it an ideal choice for drug delivery systems.
Mecanismo De Acción
Metronidazole myristate exerts its antibacterial and antiprotozoal effects by disrupting the DNA of the target organism. It is a prodrug that is activated by the reduction of its nitro group by intracellular electron transport proteins. The resulting reactive intermediates then bind to DNA, leading to strand breakage and inhibition of nucleic acid synthesis.
Efectos Bioquímicos Y Fisiológicos
Metronidazole myristate has been shown to have low toxicity and is generally well-tolerated. However, it can cause side effects such as nausea, vomiting, and diarrhea. In addition, it has been shown to have potential mutagenic and carcinogenic effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Metronidazole myristate is a versatile compound that can be used in a variety of drug delivery systems. Its lipophilic nature makes it ideal for lipid-based formulations, while its antibacterial and antiprotozoal properties make it a useful model drug for studying the release kinetics of nanoparticles. However, its potential mutagenic and carcinogenic effects must be taken into consideration when designing experiments.
Direcciones Futuras
There are several potential future directions for research involving metronidazole myristate. One area of interest is the development of novel drug delivery systems that incorporate metronidazole myristate. Additionally, there is potential for further investigation into the mechanism of action of metronidazole myristate and its potential mutagenic and carcinogenic effects. Finally, there is a need for more studies on the safety and efficacy of metronidazole myristate in different drug delivery systems.
Métodos De Síntesis
The synthesis of metronidazole myristate involves the esterification of metronidazole with myristic acid. The reaction is typically carried out using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a white to off-white powder with a melting point of approximately 85-90°C.
Aplicaciones Científicas De Investigación
Metronidazole myristate has been extensively studied for its potential use in drug delivery systems. It has been shown to improve the solubility and bioavailability of poorly soluble drugs. Additionally, it has been used as a model drug for studying the release kinetics of drug-loaded nanoparticles.
Propiedades
Número CAS |
132367-97-6 |
|---|---|
Nombre del producto |
Metronidazole myristate |
Fórmula molecular |
C20H35N3O4 |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl tetradecanoate |
InChI |
InChI=1S/C20H35N3O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-20(24)27-16-15-22-18(2)21-17-19(22)23(25)26/h17H,3-16H2,1-2H3 |
Clave InChI |
TZVOJNPVLIAXMB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCN1C(=NC=C1[N+](=O)[O-])C |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCCN1C(=NC=C1[N+](=O)[O-])C |
Otros números CAS |
132367-97-6 |
Sinónimos |
metronidazole myristate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



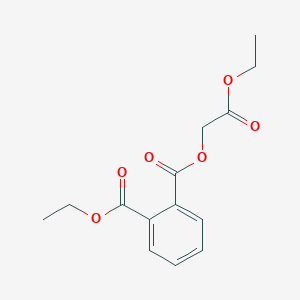
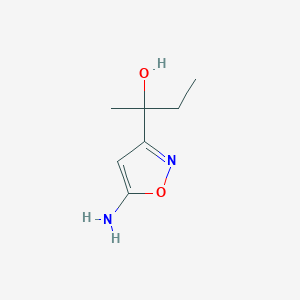

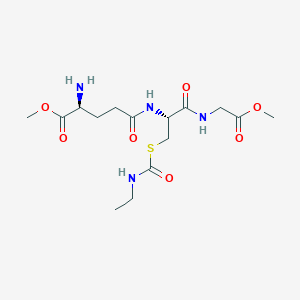
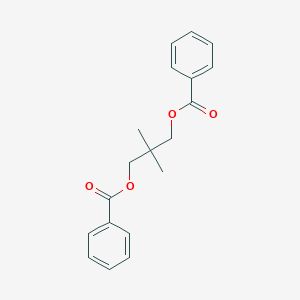


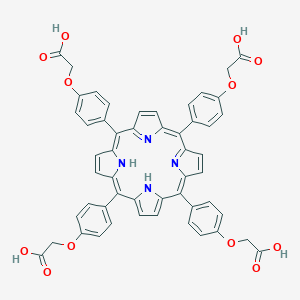

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B167201.png)
